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  • Product: 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
  • CAS: 1376367-30-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutical research and development. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process commencing from the readily available starting material, 2,5-lutidine. Each step is accompanied by a mechanistic rationale, procedural details, and critical insights to ensure reproducibility and scalability.

Introduction

Substituted picolinic acids are a vital class of heterocyclic compounds that form the backbone of numerous active pharmaceutical ingredients (APIs). Their unique structural and electronic properties allow for a wide range of biological activities. 4-Methoxy-5-methylpyridine-2-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex molecules, leveraging its substituted pyridine core for targeted therapeutic interventions. This guide delineates a robust and logical synthetic pathway, designed to provide researchers and drug development professionals with a practical and scientifically grounded approach to its preparation.

Overall Synthetic Strategy

The synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride from 2,5-lutidine is a multi-step process that involves the sequential functionalization of the pyridine ring. The chosen strategy prioritizes regioselectivity and employs well-established chemical transformations. The overall workflow is depicted below:

Synthesis_Workflow Start 2,5-Lutidine Step1 N-Oxidation Start->Step1 Intermediate1 2,5-Lutidine-N-oxide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Nitro-2,5-dimethylpyridine-N-oxide Step2->Intermediate2 Step3 Methoxylation Intermediate2->Step3 Intermediate3 4-Methoxy-2,5-dimethylpyridine-N-oxide Step3->Intermediate3 Step4 N-Oxide Reduction Intermediate3->Step4 Intermediate4 4-Methoxy-2,5-dimethylpyridine Step4->Intermediate4 Step5 Selective Oxidation Intermediate4->Step5 Intermediate5 4-Methoxy-5-methylpyridine-2-carboxylic acid Step5->Intermediate5 Step6 Salt Formation Intermediate5->Step6 End 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride Step6->End

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

Abstract This guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. Given the absence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. Given the absence of extensive public data on this specific molecule, this document leverages a structure-first, hypothesis-driven approach. By dissecting its core chemical motifs—the pyridine-2-carboxylic acid scaffold, a methoxy group, and a methyl group—we establish a scientifically grounded rationale for exploring its potential as an enzyme inhibitor, an antimicrobial agent, or a cytotoxic compound. We present a tiered research workflow, complete with detailed in vitro experimental protocols, decision-making logic, and data interpretation guidelines. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically evaluate the therapeutic potential of new pyridine-based compounds.

Introduction and Physicochemical Profile

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a substituted picolinic acid derivative. The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The carboxylic acid at the 2-position is known to coordinate with metal ions, a crucial feature for the inhibition of metalloenzymes.[1] The hydrochloride salt form generally enhances solubility in aqueous media, a favorable property for biological testing.

A detailed understanding of its physicochemical properties is the foundation for any experimental design.

PropertyValueData Source
Compound Name 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride-
Molecular Formula (Free Base) C₈H₉NO₃[3]
Molecular Weight (Free Base) 167.16 g/mol [3]
Predicted XlogP 1.0[3]
Hydrogen Bond Donors 1 (from carboxylic acid)[3]
Hydrogen Bond Acceptors 4 (N in ring, O in methoxy, 2 O in carboxyl)[3]
Structure (Free Base) CC1=CN=C(C=C1OC)C(=O)O (SMILES)[3]

The low predicted XlogP suggests moderate lipophilicity, which may allow for sufficient membrane permeability to engage intracellular targets without significant off-target hydrophobic interactions.

Rationale for Investigation: A Structure-Activity Relationship (SAR) Hypothesis

The therapeutic potential of this molecule can be hypothesized by examining its constituent parts:

  • Pyridine-2-carboxylic Acid (Picolinic Acid) Core: This scaffold is a known chelator and is present in compounds with diverse activities. The electronegative nitrogen atom in the pyridine ring facilitates the development of a negative charge on the adjacent carbon during decarboxylation, suggesting it can stabilize reactive intermediates.[4] This electronic property is also key to its ability to interact with enzyme active sites. Derivatives have shown inhibitory activity against various enzymes and even plant growth inhibition.[1][5]

  • 4-Methoxy Group: The methoxy group is an electron-donating group via resonance and can influence the pKa of the pyridine nitrogen and the carboxylic acid. This modulation of electronic properties can fine-tune the binding affinity of the molecule to its biological target. It also increases lipophilicity compared to an unsubstituted pyridine, potentially enhancing cell permeability.

  • 5-Methyl Group: The methyl group is a small, lipophilic substituent that can influence binding through van der Waals interactions or by creating steric hindrance that favors a specific binding conformation. Its position does not significantly alter the electronics of the ring but can play a critical role in fitting into a hydrophobic pocket within a target protein.

Based on these features, we can formulate three primary hypotheses for the potential biological activity of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride:

  • Enzyme Inhibition: The picolinic acid moiety suggests potential as a metalloenzyme or kinase inhibitor.

  • Anticancer Activity: Many pyridine derivatives exhibit cytotoxic effects on cancer cell lines.[6]

  • Antimicrobial Activity: The pyridine scaffold is common in antibacterial and antifungal agents.[2]

Proposed Research Workflow for Biological Screening

A tiered, systematic approach is essential to efficiently screen for biological activity while conserving resources. The workflow should begin with broad, high-throughput in vitro assays and progressively move towards more complex, mechanism-of-action studies for any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & MoA cluster_2 Tier 3: In Vivo Evaluation cluster_3 Decision Gates a Enzyme Inhibition Assay (e.g., Kinase Panel) hit Hit Identified? a->hit b Antimicrobial Assay (MIC Determination) b->hit c Cytotoxicity Assay (e.g., MTT on Cancer Cells) c->hit d Dose-Response & IC50/EC50 Determination validated Hit Validated? d->validated e Secondary Assays (e.g., Apoptosis, Cell Cycle) f Target Deconvolution e->f g Animal Model Selection (e.g., Xenograft Mouse) f->g h PK/PD & Efficacy Studies g->h efficacious In Vivo Efficacy? h->efficacious hit->d Yes stop END hit->stop No (Archive Compound) validated->d No (Re-evaluate/Optimize) validated->e Yes efficacious->g No (Re-evaluate/Optimize) lead Lead Candidate efficacious->lead Yes (Lead Candidate) start Test Compound: 4-Methoxy-5-methylpyridine- 2-carboxylic acid HCl start->a Broad Spectrum Screening start->b Broad Spectrum Screening start->c Broad Spectrum Screening

Caption: A tiered workflow for evaluating the biological potential of a novel compound.

Tier 1: Detailed Protocols for Broad-Spectrum In Vitro Screening

Cell-based in vitro models are scalable, cost-effective, and provide reproducible data, making them ideal for initial screening.[7] They can offer insights into a compound's toxicity, effects on signaling pathways, and overall cellular impact.[7]

Protocol: Antiproliferative Activity via MTT Assay
  • Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on a representative cancer cell line (e.g., HeLa - human cervical cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney).

  • Causality: The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability. A reduction in signal indicates either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect). Comparing effects on cancerous vs. non-cancerous cells provides an initial therapeutic index.

  • Methodology:

    • Cell Culture: Culture HeLa and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

    • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Compound Preparation: Prepare a 10 mM stock solution of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in sterile DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of the test compound. Include wells with vehicle control (DMSO only) and untreated controls.

    • Incubation: Incubate the plates for 48 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: Antimicrobial Activity via Broth Microdilution (MIC Determination)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Causality: This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] It is a standard method for assessing the potency of new potential antibiotics.

  • Methodology:

    • Bacterial Culture: Grow S. aureus and E. coli overnight in Mueller-Hinton Broth (MHB).

    • Inoculum Preparation: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm.

Tier 2: Mechanistic Elucidation (Hypothetical Scenario: Anticancer Hit)

Let us assume the Tier 1 screen reveals potent and selective cytotoxicity against the HeLa cell line (IC₅₀ = 5 µM) with minimal effect on HEK293 cells (IC₅₀ > 100 µM). This promising result warrants a deeper investigation into the mechanism of action (MoA).

Investigating the Mode of Cell Death

The next logical step is to determine if the compound induces apoptosis (programmed cell death) or necrosis.

  • Recommended Assay: Annexin V/Propidium Iodide (PI) Staining

    • Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

    • Protocol Outline:

      • Treat HeLa cells with the compound at its IC₅₀ and 2x IC₅₀ for 24 hours.

      • Harvest and wash the cells.

      • Resuspend cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI.

      • Incubate in the dark for 15 minutes.

      • Analyze the cell populations using a flow cytometer.

Hypothetical Signaling Pathway Modulation

Many anticancer drugs function by modulating key signaling pathways that control cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The pyridine scaffold is a known component of many kinase inhibitors.[1] We can hypothesize that our compound inhibits a critical kinase in one of these pathways.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound 4-Methoxy-5-methyl- pyridine-2-carboxylic acid Compound->Block

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

To validate this, a Western blot analysis could be performed to measure the phosphorylation status of key proteins like ERK and MEK in treated vs. untreated cells. A decrease in p-ERK levels would support the hypothesis of upstream inhibition.

Tier 3: Considerations for In Vivo Model Evaluation

Should in vitro studies continue to yield promising, validated results, the next phase is to assess the compound's efficacy and safety in a living organism.[9]

  • Model Selection: For an anticancer compound targeting cervical cancer, a subcutaneous HeLa xenograft model in immunocompromised mice (e.g., NOD/SCID) would be appropriate.

  • Study Design Rationale:

    • Groups: The study should include at least four groups: (1) Vehicle control, (2) Low dose of test compound, (3) High dose of test compound, and (4) Positive control (a standard-of-care drug like cisplatin).[9]

    • Endpoints: The primary endpoint would be tumor volume measurement over time. Secondary endpoints could include body weight (as a measure of toxicity), survival, and post-study analysis of tumor tissue for biomarkers (e.g., p-ERK levels).

    • Route of Administration: Based on the compound's physicochemical properties, an appropriate route (e.g., intraperitoneal, oral gavage) would be selected. Preliminary pharmacokinetic (PK) studies are essential to determine dosing frequency and bioavailability.

Conclusion

While 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a novel compound with uncharacterized biological activity, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The pyridine-2-carboxylic acid core is a well-established pharmacophore with a propensity for enzyme inhibition. This guide outlines a logical, tiered, and hypothesis-driven research plan, starting with broad in vitro screening for anticancer and antimicrobial activities, and progressing to detailed mechanistic studies and eventual in vivo validation. The provided protocols and workflows serve as a robust starting point for any research team aiming to unlock the therapeutic potential of this and other related novel chemical entities.

References

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  • Santa Cruz Biotechnology. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid hydrochloride.
  • PubChem. (n.d.). 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride.
  • US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. (n.d.). Google Patents.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). Journal of Agricultural and Food Chemistry.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central.
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2011). PubMed Central.
  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. (n.d.). Google Patents.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024).
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020).
  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI.
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). Journal of Medicinal Chemistry.
  • In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences.
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). National Institutes of Health.
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
  • Patent Application Publication (10) Pub. No.: US 2004/0204341 A1. (n.d.). Google APIs.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (n.d.). PubMed.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (n.d.). MDPI.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing).
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Sources

Foundational

An In-depth Technical Guide to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride represents a niche yet potentially valuable scaffold in the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride represents a niche yet potentially valuable scaffold in the landscape of medicinal chemistry and drug discovery. As a substituted picolinic acid derivative, it belongs to a class of compounds renowned for their diverse biological activities and presence in numerous approved pharmaceuticals.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a consolidated overview of its chemical properties, plausible synthetic routes, analytical methodologies, and potential therapeutic applications. Given the limited direct literature on this specific hydrochloride salt, this guide synthesizes information from closely related analogues and established principles of pyridine chemistry to offer expert insights and actionable protocols.

Molecular Profile and Physicochemical Properties

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is the hydrochloride salt of 4-methoxy-5-methylpyridine-2-carboxylic acid. The presence of the hydrochloride moiety enhances the compound's solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₁₀ClNO₃Calculated
Molecular Weight 203.62 g/mol Calculated
CAS Number 123811-74-5Santa Cruz Biotechnology[2]
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point Not available. The non-salt form melts at 197-198 °C.[3]
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO) (Predicted)Inferred from hydrochloride salt nature
pKa Not available. The pKa of the non-salt form is predicted to be 1.13±0.50.[3]

The molecular structure combines a pyridine ring, a carboxylic acid group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position. The electron-donating nature of the methoxy and methyl groups influences the electron density of the pyridine ring, which can, in turn, affect its reactivity and biological interactions.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves the construction of the substituted pyridine ring followed by the introduction and modification of functional groups. One possible route starts from a commercially available substituted pyridine.

Synthetic_Pathway A 2-chloro-4-nitro-5-methylpyridine B 2-chloro-4-methoxy-5-methylpyridine A->B 1. NaOMe, MeOH C 4-methoxy-5-methylpyridine-2-carbonitrile B->C 2. Zn(CN)₂, Pd(PPh₃)₄, DMF D 4-methoxy-5-methylpyridine-2-carboxylic acid C->D 3. Acid or Base Hydrolysis E 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride D->E 4. HCl

Figure 1: Proposed synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions and requires experimental validation.

Step 1: Synthesis of 2-chloro-4-methoxy-5-methylpyridine

  • To a solution of 2-chloro-4-nitro-5-methylpyridine in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Step 2: Synthesis of 4-methoxy-5-methylpyridine-2-carbonitrile

  • To a solution of 2-chloro-4-methoxy-5-methylpyridine in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide and tetrakis(triphenylphosphine)palladium(0).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture and partition between water and an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to 4-methoxy-5-methylpyridine-2-carboxylic acid

  • Hydrolyze the resulting carbonitrile by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).

  • If using acid hydrolysis, cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

  • If using base hydrolysis, acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the synthesized 4-methoxy-5-methylpyridine-2-carboxylic acid in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the anhydrous solvent, and dry under vacuum to obtain 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride.

Purification and Characterization

Purification of the final product and intermediates would typically involve recrystallization or column chromatography. Characterization should be performed at each step to confirm the structure and purity of the synthesized compounds.

Analytical Methods

Robust analytical methods are crucial for ensuring the identity, purity, and stability of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity assessment and quantification.[4]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum.

Thin Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and preliminary purity checks. A suitable mobile phase would consist of a mixture of a polar and a non-polar solvent, to be determined empirically.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • ¹H NMR (Predicted): The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons (singlet, ~3.9-4.1 ppm), and the methyl protons (singlet, ~2.3-2.5 ppm). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Predicted): The spectrum would display signals for the seven unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (~165-175 ppm), the aromatic carbons, the methoxy carbon (~55-60 ppm), and the methyl carbon (~15-20 ppm).

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique. The expected [M+H]⁺ ion for the free base would be at m/z 182.07.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group.

Potential Biological and Pharmaceutical Applications

While specific biological activities of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride have not been reported, the pyridine carboxylic acid scaffold is a well-established pharmacophore.[5] Derivatives of this class have shown a wide range of therapeutic activities.

Enzyme Inhibition

Pyridine carboxylic acid derivatives have been extensively investigated as enzyme inhibitors.[5] The structural features of the target molecule, including the carboxylic acid for potential coordination with metal ions in active sites and the substituted pyridine ring for various non-covalent interactions, make it a candidate for screening against various enzyme targets, such as histone deacetylases (HDACs) or kinases.

Antimicrobial and Antiviral Activity

The pyridine nucleus is present in many antimicrobial and antiviral agents.[6] The specific substitution pattern of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride may confer activity against various pathogens.

Central Nervous System (CNS) Applications

The ability of pyridine carboxylic acids to cross the blood-brain barrier has led to their use in the development of CNS-active drugs.[7] The lipophilicity introduced by the methyl and methoxy groups could influence its potential for CNS applications.

Potential_Applications Target Molecule 4-Methoxy-5-methylpyridine- 2-carboxylic acid hydrochloride Enzyme Inhibition Enzyme Inhibition (e.g., HDACs, Kinases) Target Molecule->Enzyme Inhibition Antimicrobial Activity Antimicrobial/ Antiviral Activity Target Molecule->Antimicrobial Activity CNS Applications CNS Drug Development Target Molecule->CNS Applications Chelating Agent Metal Chelating Agent Target Molecule->Chelating Agent

Figure 2: Potential therapeutic applications of the target molecule.

Handling, Storage, and Stability

As a hydrochloride salt, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is expected to be a crystalline solid that is more stable and less hygroscopic than its free base form.

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). The compound should be handled in a well-ventilated area.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]

  • Stability: Hydrochloride salts of pyridine derivatives are generally stable under recommended storage conditions.[8] However, prolonged exposure to moisture and high temperatures should be avoided to prevent potential degradation.

Conclusion and Future Directions

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a chemical entity with untapped potential. While direct experimental data is scarce, this guide provides a solid foundation for researchers by proposing synthetic strategies, outlining analytical methods, and suggesting potential areas of therapeutic application based on the well-documented properties of related pyridine carboxylic acid derivatives. Future research should focus on the validation of the proposed synthetic routes, full characterization of the compound's physicochemical and spectroscopic properties, and comprehensive screening for biological activity to unlock its full potential in drug discovery and development.

References

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  • Quantum chemical calculations on molecular structures and solvents effect on 4-nitropicolinic and 4- methoxypicolinic acid. (n.d.). CiteSeerX. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]

  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1... (n.d.).
  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.).
  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (n.d.). PubMed. [Link]

  • 2-methyl-pyridine-4-carboxylic acid derivatives. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

  • (PDF) Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. (n.d.). ResearchGate. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ACS Omega. [Link]

  • Method of stabilizing lauryl pyridinium hydrochloride. (n.d.).
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (n.d.). NIH. [Link]

  • Crystallographic data of carboxylic acids and carboxyamides of picoline and pyrazine derivatives. (n.d.). IUCr Journals. [Link]

  • Esterification of pyridine carboxylic acids. (n.d.).
  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2025). ResearchGate. [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). NIH. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (n.d.). MDPI. [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]

  • Massachusetts Institute of Technology Department of Chemistry 5.33 Advanced Chemical Instrumentation FALL SEMESTER 2005. (n.d.). MIT. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PubMed Central. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (n.d.). MDPI. [Link]

  • Preparation of 4-hydroxyquinoline compounds. (n.d.).

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Potential Utility of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in Amide Bond Formation and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document explores the theoretical application of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in peptide coupling and general am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the theoretical application of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in peptide coupling and general amide bond formation. While direct literature precedent for its use as a standard coupling reagent is not established, its structural features as a substituted picolinic acid derivative suggest potential utility. These notes provide a scientifically grounded framework for researchers interested in exploring novel reagents and methodologies in peptide synthesis. We will delve into the chemical principles that might govern its reactivity, propose hypothetical protocols for its use, and discuss the rationale behind these experimental designs.

Introduction: The Landscape of Peptide Coupling

The synthesis of peptides, essential tools in biochemistry, drug discovery, and materials science, hinges on the efficient formation of amide bonds between amino acids.[1] This process, known as peptide coupling, requires the activation of the carboxylic acid moiety of one amino acid to facilitate its reaction with the amino group of another.[2] Over the decades, a vast arsenal of coupling reagents has been developed, ranging from carbodiimides like DCC and EDC to phosphonium and uronium salts such as BOP and HBTU, respectively.[3] The choice of reagent is often dictated by factors such as the specific amino acid sequences, the desired scale of the synthesis, and the need to minimize side reactions, particularly racemization.[4]

Picolinic acid and its derivatives are known to participate in various organic transformations, often acting as ligands or intermediates in the synthesis of more complex molecules.[4][5] This document focuses on the potential application of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in the realm of peptide synthesis, a topic not yet explicitly detailed in the available scientific literature.

Chemical Profile of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

To hypothesize its role in peptide coupling, we must first understand the intrinsic properties of the molecule.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃-
Molecular Weight 203.62 g/mol -
Structure A pyridine ring substituted with a carboxylic acid at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position, supplied as a hydrochloride salt.-

The key functional groups influencing its potential reactivity are:

  • Pyridine-2-carboxylic acid: The carboxylic acid is the reactive center for amide bond formation. The nitrogen atom in the pyridine ring can influence the acidity of the carboxylic proton and the reactivity of the carbonyl group through electronic effects.

  • 4-Methoxy and 5-Methyl Groups: These substituents on the pyridine ring will exert electronic effects on the carboxylic acid. The methoxy group is electron-donating through resonance, while the methyl group is weakly electron-donating through induction. These effects could modulate the reactivity of the carboxylic acid during activation.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the pyridine nitrogen is protonated. This will significantly impact its solubility and requires neutralization in situ for the pyridine nitrogen to participate in any catalytic or activating role.

Theoretical Application in Peptide Coupling: A Mechanistic Perspective

The formation of a peptide bond is fundamentally an acylation reaction. The carboxylic acid of the N-protected amino acid must be converted into a more reactive species that can be readily attacked by the nucleophilic amino group of the C-protected amino acid or the growing peptide chain.

There are two primary hypothetical roles for 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in this process:

  • As a Novel Additive: In conjunction with a standard carbodiimide coupling reagent (e.g., DCC or EDC), the deprotonated form of 4-Methoxy-5-methylpyridine-2-carboxylic acid could act as a nucleophilic catalyst, similar to HOBt or HOAt. The proposed mechanism would involve the formation of a highly reactive acyl-pyridyl intermediate, which is then aminolyzed.

  • As a Carboxylic Acid Component (for incorporating a specific moiety): In this scenario, the molecule itself would be coupled to an amino acid or peptide. This would be relevant if the 4-methoxy-5-methylpyridine moiety is a desired structural component of the final peptide.

The following diagram illustrates a hypothetical workflow for using this compound as a building block in a peptide coupling reaction.

G cluster_0 Activation Step cluster_1 Coupling Step Reagent 4-Methoxy-5-methylpyridine- 2-carboxylic acid hydrochloride Base Base (e.g., DIEA) to neutralize HCl Reagent->Base 1. Neutralization Activator Coupling Reagent (e.g., EDC, HATU) Base->Activator 2. Activation ActiveEster Activated Intermediate Activator->ActiveEster Solvent Aprotic Solvent (e.g., DMF, DCM) AminoAcid N-terminally deprotected Amino Acid or Peptide ActiveEster->AminoAcid 3. Nucleophilic Attack PeptideBond Formation of New Peptide Bond AminoAcid->PeptideBond

Caption: Hypothetical workflow for peptide coupling using 4-Methoxy-5-methylpyridine-2-carboxylic acid.

Proposed Experimental Protocols

The following protocols are hypothetical and should be optimized by the end-user. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Solution-Phase Peptide Coupling using 4-Methoxy-5-methylpyridine-2-carboxylic acid as a Building Block

This protocol outlines the coupling of 4-Methoxy-5-methylpyridine-2-carboxylic acid to the N-terminus of a resin-bound peptide.

Materials:

  • 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

  • N-terminally deprotected resin-bound peptide (e.g., on Rink Amide resin)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

Procedure:

  • Resin Swelling: Swell the N-terminally deprotected resin-bound peptide in DMF for 30 minutes.

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve 2 equivalents of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in a minimal amount of DMF.

    • Add 4 equivalents of DIEA to neutralize the hydrochloride and the carboxylic acid.

    • Add 1.95 equivalents of HATU to the solution.

    • Briefly vortex the mixture to ensure complete dissolution.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the prepared coupling solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing:

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (3 times), DCM (3 times), and finally with DMF (3 times) to remove excess reagents and byproducts.

  • Further Synthesis or Cleavage: The resulting peptide, now capped with the 4-methoxy-5-methylpyridine-2-carbonyl group, can be further elongated or cleaved from the resin using standard procedures.

Protocol 2: Investigating 4-Methoxy-5-methylpyridine-2-carboxylic acid as a Coupling Additive

This protocol is designed to test the efficacy of the title compound as a potential coupling additive in a model peptide synthesis.

Materials:

  • Fmoc-Ala-OH

  • H-Gly-O-tBu

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Analytical HPLC and Mass Spectrometer for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve Fmoc-Ala-OH (1 equivalent) and H-Gly-O-tBu (1 equivalent) in anhydrous DCM.

    • In a separate vial, prepare a solution of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride (1 equivalent) and DIEA (2 equivalents) in DCM.

  • Activation and Coupling:

    • Add the prepared additive solution to the amino acid mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIC (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by HPLC and mass spectrometry to determine the yield of the dipeptide (Fmoc-Ala-Gly-O-tBu) and to identify any side products. The results can be compared to a control reaction performed with a standard additive like HOBt.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for more detailed information.

Conclusion and Future Perspectives

The application of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in peptide coupling is, at present, a theoretical construct based on established principles of organic chemistry. Its structural similarity to other picolinic acid derivatives suggests that it could serve as a useful building block for introducing a specific heterocyclic moiety into a peptide chain. Its potential as a coupling additive remains to be experimentally validated. The protocols provided herein offer a starting point for researchers wishing to explore the utility of this and other novel pyridine-based carboxylic acids in the ever-evolving field of peptide synthesis. Further studies would be required to fully characterize its reactivity, optimize reaction conditions, and assess its impact on racemization and other side reactions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762820, 4-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • University of Bristol. (n.d.). Amide bond formation. Retrieved from [Link]

  • Bawa, R. A., & Ali, M. M. (2012). Synthesis of Some Aminopicolinic Acids.
  • UniVOOK Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Esterification of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

Document ID: ANP-2026-01-24-PYR-EST Abstract This document provides a comprehensive technical guide for the esterification of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2026-01-24-PYR-EST

Abstract

This document provides a comprehensive technical guide for the esterification of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutical and materials science. Recognizing that a single method is not universally optimal, this guide details three distinct, robust protocols: classic Fischer-Speier Esterification, high-yield Acyl Chloride-mediated Esterification, and mild Steglich Esterification. The narrative emphasizes the causality behind procedural choices, addressing the unique chemical properties of the substituted pyridine ring and the implications of the hydrochloride salt form. Included are detailed, step-by-step protocols, troubleshooting guides, comparative data tables, and logical workflow diagrams to empower researchers in selecting and executing the most suitable strategy for their specific experimental goals, whether prioritizing yield, substrate compatibility, or operational simplicity.

Introduction and Strategic Overview

4-Methoxy-5-methylpyridine-2-carboxylic acid and its esters are valuable heterocyclic building blocks. The esters, in particular, serve as crucial intermediates in the synthesis of a wide range of compounds, including ligands and pharmacologically active molecules.[1][2] The conversion of the parent carboxylic acid to its corresponding ester is a foundational transformation, yet the presence of the pyridine nitrogen and the hydrochloride salt form introduces specific challenges that dictate the choice of methodology.

The protonated pyridine ring in the hydrochloride starting material renders the molecule highly soluble in polar solvents but requires careful consideration of pH and reactivity. The choice of esterification method is therefore not arbitrary but a strategic decision based on factors such as the stability of other functional groups on the alcohol, the desired scale of the reaction, and the required purity of the final product. This guide will dissect the mechanistic and practical considerations of three primary methods to provide a clear path to successful synthesis.

Physicochemical and Safety Data

A thorough understanding of the starting material is critical for safe and effective experimentation.

PropertyValueSource / Notes
Chemical Name 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride-
Molecular Formula C₈H₉NO₃ · HCl[3]
Molecular Weight 203.62 g/mol Calculated
Appearance Off-white to pale yellow solidInferred from similar compounds[2][4]
Melting Point Not specified, but parent acid is 197-198°C[2]
Solubility Soluble in water, methanol; low solubility in non-polar solventsInferred from hydrochloride salt nature

Safety Profile: The target compound and its parent structures are irritants and may be harmful if swallowed.[5] Standard laboratory safety protocols should be strictly followed.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Exposure: Causes skin and serious eye irritation/damage.[5] Avoid breathing dust and ensure work is conducted in a well-ventilated fume hood.[5]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.

Selecting the Optimal Esterification Pathway

The choice between an acid-catalyzed, an activated intermediate, or a coupling-agent-mediated reaction depends on the specific requirements of the synthesis. The following diagram outlines a decision-making process for selecting the most appropriate protocol.

G start Start: Esterification of 4-Methoxy-5-methylpyridine-2-carboxylic acid HCl q_acid_stable Is the alcohol reactant stable to strong acid? start->q_acid_stable q_mild Are very mild, neutral conditions required? q_acid_stable->q_mild  No fischer Protocol 1: Fischer Esterification q_acid_stable->fischer  Yes q_yield Is maximizing yield critical? acyl_chloride Protocol 2: Acyl Chloride Method q_yield->acyl_chloride  Yes steglich Protocol 3: Steglich Esterification q_yield->steglich  No q_mild->q_yield  No q_mild->steglich  Yes note_fischer Good for simple alcohols (MeOH, EtOH). Cost-effective for large scale. fischer->note_fischer note_acyl Excellent yields, not an equilibrium. Requires handling of SOCl₂. acyl_chloride->note_acyl note_steglich Ideal for sensitive/complex alcohols. Avoids harsh acids/reagents. steglich->note_steglich

Caption: Decision workflow for selecting an esterification protocol.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Example)

Principle: This classic method uses a large excess of an alcohol (which also acts as the solvent) and a strong acid catalyst to drive the equilibrium towards the ester product.[8][9][10] The inherent acidity of the hydrochloride salt is supplemented by a stronger acid like H₂SO₄ to ensure efficient catalysis.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Methoxy-5-methylpyridine-2-carboxylic acid HCl203.622.04 g10.0
Methanol (MeOH)32.0450 mL-
Sulfuric Acid (H₂SO₄, conc.)98.080.5 mL~9.2
Saturated Sodium Bicarbonate (NaHCO₃) solution-~100 mL-
Dichloromethane (DCM)84.93~150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride (2.04 g, 10.0 mmol).

  • Add methanol (50 mL) to the flask. Stir to dissolve the solid.

  • Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

  • After completion, allow the mixture to cool to room temperature.

  • Work-up: a. Transfer the reaction mixture to a 250 mL beaker and slowly neutralize by adding saturated sodium bicarbonate solution. Caution: Vigorous CO₂ evolution will occur. Add the bicarbonate solution in small portions with stirring until gas evolution ceases and the pH is ~8. b. Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). c. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.[4]

Causality & Insights:

  • Why excess alcohol? The Fischer esterification is an equilibrium process.[9] Using the alcohol as the solvent provides a large molar excess, pushing the equilibrium towards the product side according to Le Châtelier's principle.

  • Why H₂SO₄? While the starting material is a hydrochloride salt, a strong, non-nucleophilic acid like sulfuric acid is a more effective catalyst for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[8]

  • Why neutralize? The neutralization step with NaHCO₃ is crucial to remove unreacted acid and the acid catalyst, and to deprotonate the pyridine nitrogen of the product, rendering it more soluble in the organic extraction solvent (DCM).

Protocol 2: Acyl Chloride-Mediated Esterification

Principle: This highly efficient, two-step method first converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[11] The intermediate acyl chloride is then reacted with the alcohol to form the ester in a rapid, irreversible reaction. This protocol is adapted from a similar synthesis.[4]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Methoxy-5-methylpyridine-2-carboxylic acid HCl203.622.04 g10.0
Thionyl Chloride (SOCl₂)118.972.2 mL30.0
Toluene92.1420 mL-
Methanol (MeOH), anhydrous32.0410 mL-
Triethylamine (TEA)101.192.8 mL20.0
Dichloromethane (DCM), anhydrous84.9330 mL-

Procedure:

  • Step 1: Acyl Chloride Formation a. In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride (2.04 g, 10.0 mmol) in toluene (20 mL). b. Slowly add thionyl chloride (2.2 mL, 30.0 mmol) at room temperature. c. Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The suspension should become a clear solution. d. Cool the reaction to room temperature and remove all volatile components (excess SOCl₂ and toluene) under reduced pressure. Caution: The vapors are corrosive. Use a trap. The resulting residue is the crude acyl chloride hydrochloride.

  • Step 2: Ester Formation a. Place the flask containing the crude acyl chloride under a nitrogen atmosphere and cool to 0°C in an ice bath. b. Dissolve the residue in anhydrous dichloromethane (30 mL). c. In a separate flask, prepare a solution of methanol (10 mL) and triethylamine (2.8 mL, 20.0 mmol) in DCM (10 mL) and cool to 0°C. d. Slowly add the methanol/triethylamine solution to the stirring acyl chloride solution via a dropping funnel over 15-20 minutes. e. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up & Purification: a. Quench the reaction by adding 20 mL of water. b. Separate the organic layer, and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. d. Purify by flash chromatography as described in Protocol 1.

Causality & Insights:

  • Why SOCl₂? Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts, SO₂ and HCl, are gases, which helps drive the reaction to completion.

  • Why triethylamine? The acyl chloride formation generates HCl, which combines with the starting material to form the acyl chloride hydrochloride salt. In the second step, two equivalents of a base like triethylamine are needed: one to neutralize the HCl salt and another to scavenge the HCl produced during the reaction of the alcohol with the acyl chloride.

Protocol 3: Steglich Esterification

Principle: This method utilizes a carbodiimide coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate.[12][13] This protocol is ideal for acid-sensitive substrates and proceeds under mild, neutral conditions.[12][14]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Methoxy-5-methylpyridine-2-carboxylic acid HCl203.622.04 g10.0
Triethylamine (TEA)101.191.4 mL10.0
Alcohol (R-OH)--12.0
DCC206.332.48 g12.0
DMAP122.17122 mg1.0
Dichloromethane (DCM), anhydrous84.9350 mL-

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride (2.04 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Add triethylamine (1.4 mL, 10.0 mmol) to the suspension to neutralize the hydrochloride salt, forming the free carboxylic acid. Stir for 10 minutes.

  • Add the desired alcohol (12.0 mmol) and DMAP (122 mg, 1.0 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (2.48 g, 12.0 mmol) in a small amount of anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up & Purification: a. Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 20 mL) to remove residual DMAP and TEA. c. Wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify by flash chromatography to remove any remaining DCU and other impurities.

Causality & Insights:

  • Why TEA first? The initial addition of one equivalent of TEA is crucial to deprotonate the hydrochloride salt, liberating the free carboxylic acid which is the active species in the Steglich reaction.

  • The role of DCC and DMAP: DCC activates the carboxyl group by forming an O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form a highly electrophilic N-acylpyridinium salt, which is then readily attacked by the alcohol.[12] This catalytic cycle dramatically increases the reaction rate and allows it to proceed at room temperature.[12][13]

  • DCU Removal: The main drawback of this method is the removal of the dicyclohexylurea (DCU) byproduct. While most precipitates out, some may remain dissolved. Filtration followed by chromatography is the most effective removal strategy.

General Experimental Workflow and Data Comparison

The following diagram illustrates the common steps in all three protocols.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase reagent_prep Reagent Preparation & Stoichiometry reaction Reaction Under Specified Conditions reagent_prep->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quenching & Aqueous Work-up monitoring->workup purification Drying & Solvent Removal -> Chromatography workup->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Generalized experimental workflow for ester synthesis.

Comparative Summary of Protocols:
ParameterFischer EsterificationAcyl Chloride MethodSteglich Esterification
Conditions Acidic, Reflux (65-110°C)Reflux, then 0°C to RTNeutral, 0°C to RT
Reaction Time 4-10 hours[10]3-5 hours total12-18 hours
Key Reagents H₂SO₄, Excess AlcoholSOCl₂, Base (TEA)DCC, DMAP, Base (TEA)
Typical Yields Moderate to Good (60-85%)Very Good to Excellent (>90%)Good to Excellent (75-95%)
Pros Inexpensive, simple setup, scalable[8]High yield, irreversibleVery mild, broad substrate scope[12]
Cons Equilibrium limited, high temps, not for sensitive substrates[11]Harsh reagent (SOCl₂), corrosive byproductsDCU byproduct removal, reagent cost

Conclusion

The successful esterification of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is readily achievable through several distinct methods. The Fischer-Speier Esterification is a cost-effective choice for simple, acid-stable alcohols on a large scale. For syntheses where yield is paramount and the alcohol can tolerate the procedure, the Acyl Chloride Method offers a robust and high-yielding pathway. Finally, when working with complex, acid-sensitive, or sterically hindered alcohols, the Steglich Esterification provides a mild and highly effective alternative, ensuring the integrity of delicate molecular architectures. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol to advance their scientific objectives.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids (U.S. Patent No. 2,758,999). U.S.
  • Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • JoVE. (2024). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Wikipedia. [Link]

  • Kumar, A., Singh, B., & Kumar, R. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity. [Link]

  • Sneddon, H. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. [Link]

  • Dang, T. H., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology. [Link]

Sources

Method

Application Notes and Protocols for 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in Medicinal Chemistry

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, arising from the presence of the nitrogen heteroatom, allow it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-stacking, and metal coordination. Furthermore, the pyridine ring's metabolic stability and ability to enhance the physicochemical properties of a molecule make it an attractive component in drug design.[1]

Within this important class of heterocycles, substituted picolinic acids (pyridine-2-carboxylic acids) are particularly valuable as versatile building blocks. The carboxylic acid moiety provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is one of the most frequently utilized reactions in the synthesis of pharmaceuticals.[2][3]

This application note focuses on a specific, highly functionalized building block: 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride . The strategic placement of the methoxy and methyl groups on the pyridine ring allows for fine-tuning of a drug candidate's steric and electronic properties, which can significantly impact its potency, selectivity, and pharmacokinetic profile. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, a detailed, field-proven protocol for its application in amide coupling reactions, and a proposed synthetic route for its preparation.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃PubChem
Molecular Weight 203.62 g/mol PubChem
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
CAS Number Not available
PubChem CID 71755621PubChem

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

Application in Bioactive Molecule Synthesis: A Representative Protocol

The primary application of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is as a scaffold for the synthesis of more complex molecules, typically through the formation of an amide bond with a primary or secondary amine. This reaction is fundamental in the construction of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.

The following protocol is a representative example of a modern, efficient amide coupling reaction. It is adapted from the synthesis of a class of potent Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) inhibitors, which are under investigation for the treatment of various diseases, including renal and cardiovascular disorders. While the original patent utilizes a closely related analog (4-Methoxy-5-phenoxypyridine-2-carboxylic acid), the reaction conditions and principles are directly applicable to the title compound.[4]

Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride with a generic amine, represented here as "Amine Partner."

Reaction Scheme:

Materials and Reagents:

  • 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

  • Amine Partner (primary or secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Add the Amine Partner (1.0-1.2 eq).

    • Add HATU (1.1-1.3 eq).

    • Carefully add DIPEA (2.5-3.0 eq) to the reaction mixture. The presence of the hydrochloride salt necessitates the use of a sufficient amount of base to neutralize the salt and facilitate the coupling reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure amide product.

Causality and Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient, modern coupling reagent that minimizes racemization in chiral substrates and often leads to high yields with short reaction times. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DIPEA as the Base: DIPEA is a non-nucleophilic hindered base, which is ideal for scavenging the acid generated during the reaction without competing with the amine nucleophile. A slight excess is used to ensure complete neutralization of the hydrochloride salt and the hexafluorophosphate byproduct from HATU.

  • DMF as the Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and reagents, facilitating the reaction. Anhydrous conditions are preferred to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Workup: The aqueous workup is designed to remove the water-soluble byproducts, including excess reagents and salts, leaving the desired organic-soluble amide product in the ethyl acetate layer.

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Aqueous Workup cluster_purification Purification A 1. Dissolve Building Block & Amine in DMF B 2. Add HATU & DIPEA A->B Under N2 C 3. Stir at Room Temperature B->C D 4. Monitor by TLC/LC-MS C->D E 5. Dilute with EtOAc D->E F 6. Wash with NaHCO3 & Brine E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Amide Product H->I

Caption: Workflow for HATU-mediated amide coupling.

Proposed Synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

While 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is commercially available from various suppliers, understanding its synthesis provides valuable insights for researchers who may need to prepare it in-house or synthesize related analogs. The following is a plausible, multi-step synthetic route starting from the readily available 2-chloro-5-methylpyridine. This proposed pathway is based on established pyridine chemistry.[5]

Synthetic Scheme Overview
Step-by-Step Proposed Protocol
  • N-Oxidation:

    • Reaction: 2-Chloro-5-methylpyridine is oxidized to 2-chloro-5-methylpyridine N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

    • Rationale: The N-oxide formation activates the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position.

  • Nitration:

    • Reaction: The N-oxide is nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitro-5-methylpyridine N-oxide.

    • Rationale: The N-oxide directs the electrophilic nitration to the C4 position.

  • Methoxylation and Deoxygenation:

    • Reaction: The nitro-N-oxide intermediate is reacted with sodium methoxide in methanol. This reaction serves a dual purpose: nucleophilic aromatic substitution of the nitro group with the methoxy group and deoxygenation of the N-oxide. This step would yield 4-methoxy-2-chloro-5-methylpyridine.

    • Rationale: The nitro group at the 4-position is a good leaving group for nucleophilic aromatic substitution.

  • Cyanation:

    • Reaction: The chloro group at the 2-position of 4-methoxy-2-chloro-5-methylpyridine is displaced with a cyanide group using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like dppf) in a polar aprotic solvent like DMF. This forms 4-methoxy-5-methylpicolinonitrile.

    • Rationale: Palladium-catalyzed cyanation is a reliable method for converting aryl halides to nitriles.

  • Hydrolysis:

    • Reaction: The nitrile is hydrolyzed to the carboxylic acid under acidic or basic conditions. For instance, heating with aqueous hydrochloric acid would directly yield the desired hydrochloride salt after workup.

    • Rationale: Nitrile hydrolysis is a standard transformation to obtain carboxylic acids.

  • Salt Formation (if basic hydrolysis is used):

    • Reaction: If the hydrolysis is performed under basic conditions, the resulting carboxylate salt is neutralized to the free carboxylic acid, which is then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride.

Synthetic Pathway Diagram

Synthesis_Pathway Start 2-Chloro-5-methylpyridine Step1 N-Oxidation (m-CPBA) Start->Step1 Int1 2-Chloro-5-methylpyridine N-oxide Step1->Int1 Step2 Nitration (HNO3/H2SO4) Int1->Step2 Int2 2-Chloro-4-nitro-5-methylpyridine N-oxide Step2->Int2 Step3 Methoxylation/ Deoxygenation (NaOMe/MeOH) Int2->Step3 Int3 4-Methoxy-2-chloro- 5-methylpyridine Step3->Int3 Step4 Cyanation (Zn(CN)2, Pd catalyst) Int3->Step4 Int4 4-Methoxy-5-methyl- picolinonitrile Step4->Int4 Step5 Hydrolysis (aq. HCl) Int4->Step5 Final 4-Methoxy-5-methylpyridine- 2-carboxylic acid hydrochloride Step5->Final

Caption: Proposed synthesis of the title building block.

Conclusion

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its substituted pyridine core allows for the introduction of key structural features that can enhance the biological activity and pharmacokinetic properties of a lead compound. The protocol provided for HATU-mediated amide coupling represents a reliable and efficient method for incorporating this scaffold into a wide range of molecules. Furthermore, the proposed synthetic route offers a logical pathway for its preparation from readily available starting materials. By leveraging the unique properties of this building block, researchers can continue to explore new chemical space and develop novel therapeutics for a variety of diseases.

References

Sources

Application

Application Notes & Protocols: Synthesis of Novel Heterocycles from 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

Abstract This guide provides detailed synthetic strategies and protocols for the derivatization of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, a versatile and valuable building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed synthetic strategies and protocols for the derivatization of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, a versatile and valuable building block in medicinal chemistry. Pyridine-based scaffolds are central to the development of numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] This document explores the chemical potential of this specific substituted picolinic acid derivative, focusing on its transformation into novel, high-value heterocyclic systems such as pyridopyrimidinones and pyrido-oxadiazoles. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical rationale to facilitate adaptation and troubleshooting.

Introduction: The Strategic Value of the Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of drugs ranging from anticancer agents to antiulcer medications.[1][3] Its unique electronic properties, including the electron-withdrawing nature of the nitrogen atom, make it susceptible to nucleophilic substitution and allow for diverse functionalization.[1] Fused heterocyclic systems incorporating the pyridine ring, such as pyridopyrimidines, are of particular interest due to their structural resemblance to DNA bases, making them ideal candidates for interacting with biological macromolecules.[4]

4-Methoxy-5-methylpyridine-2-carboxylic acid serves as an excellent starting point for building molecular complexity.[5] The molecule possesses three key points for chemical modification:

  • The Carboxylic Acid (C2): The most reactive site, readily converted into esters, amides, acid chlorides, or hydrazides, serving as the primary handle for cyclization reactions.

  • The Methoxy Group (C4): Can be a site for nucleophilic aromatic substitution (SNAr) under specific conditions, or demethylated to reveal a pyridone.

  • The Methyl Group (C5): Can potentially be functionalized via radical or oxidation reactions, though this is often more challenging.

This guide will focus on leveraging the reactivity of the C2-carboxylic acid to construct fused heterocyclic systems, which are of significant interest in drug discovery programs.

Overview of Synthetic Pathways

The strategic diversification of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can be visualized as a branching workflow, where initial activation of the carboxylic acid moiety opens gateways to distinct classes of heterocyclic compounds.

G start 4-Methoxy-5-methylpyridine- 2-carboxylic acid HCl acid_chloride Acid Chloride Intermediate (via SOCl₂ or (COCl)₂) start->acid_chloride Activation hydrazide Acyl Hydrazide Intermediate (via Ester + N₂H₄) start->hydrazide Esterification then Hydrazinolysis amide Amide Intermediate (via Acid Chloride + R-NH₂) acid_chloride->amide Amination oxadiazole Pyrido[2,1-c][1,3,4]oxadiazole Derivatives hydrazide->oxadiazole Cyclization (e.g., CS₂) thiadiazole Pyrido[2,1-c][1,3,4]thiadiazole Derivatives hydrazide->thiadiazole Cyclization (e.g., P₂S₅) pyrimidinone Pyrido[2,3-d]pyrimidin-4-one Derivatives amide->pyrimidinone Cyclocondensation (Requires additional functional group on pyridine ring)

Caption: Synthetic workflow from the starting material.

Synthetic Strategy I: Pyrido[2,1-c][6][7][8]oxadiazole Synthesis via Acyl Hydrazide Intermediate

This strategy involves a two-step process: first, the formation of an acyl hydrazide from the starting carboxylic acid, followed by a cyclization reaction to form the fused 1,3,4-oxadiazole ring. This class of heterocycles is known for a wide range of biological activities.

Rationale and Mechanistic Insight

The carboxylic acid is first converted to a methyl or ethyl ester to prevent side reactions with hydrazine and to create a more reactive electrophile. The subsequent reaction with hydrazine hydrate proceeds via nucleophilic acyl substitution to yield the stable acyl hydrazide intermediate. The final cyclization step involves reacting the hydrazide with a one-carbon electrophile. For instance, treatment with carbon disulfide in the presence of a base leads to a dithiocarbazate salt, which upon heating, cyclizes and eliminates H₂S to form a thione, which can tautomerize or be alkylated. A more direct route to the oxadiazole involves reagents like triethyl orthoformate.

Experimental Protocols

Protocol 3.2.1: Synthesis of Methyl 4-Methoxy-5-methylpyridine-2-carboxylate (Intermediate 1)

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride (5.0 g, 24.5 mmol).

  • Reagent Addition: Suspend the solid in methanol (100 mL). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 3.6 mL, 49.0 mmol) dropwise over 15 minutes.

    • Expert Insight: Adding SOCl₂ to methanol in situ generates HCl and methyl chlorosulfite, which facilitates the esterification of the carboxylic acid. This method avoids the isolation of the free base and is highly efficient.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acid, followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired ester as a solid, which can be used in the next step without further purification.

Protocol 3.2.2: Synthesis of 4-Methoxy-5-methylpyridine-2-carbohydrazide (Intermediate 2)

  • Setup: In a 100 mL round-bottom flask, dissolve the crude Methyl 4-Methoxy-5-methylpyridine-2-carboxylate (Intermediate 1, ~24.0 mmol) in ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.5 mL, 72.0 mmol) to the solution.

    • Expert Insight: A significant excess of hydrazine hydrate is used to drive the reaction to completion. Ethanol is a suitable solvent as it dissolves the ester and is miscible with hydrazine hydrate.

  • Reaction: Heat the mixture to reflux for 6 hours. A precipitate of the product should form upon cooling.

  • Isolation: Cool the reaction vessel in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Protocol 3.2.3: Cyclization to form the Pyrido[2,1-c][6][7][8]oxadiazole derivative

  • Setup: Suspend the acyl hydrazide (Intermediate 2, 2.0 g, 11.0 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add potassium hydroxide (0.74 g, 13.2 mmol) and stir until dissolved. Then, add carbon disulfide (CS₂, 1.0 mL, 16.5 mmol) dropwise.

    • Expert Insight: The reaction with CS₂ in a basic medium forms a potassium dithiocarbazate intermediate, which is key for the subsequent cyclization.

  • Reaction: Heat the mixture to reflux for 8 hours. The color of the reaction will likely change to a deep red or brown.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure. The residue can then be treated with a suitable electrophile (e.g., methyl iodide to form a methylthio-substituted oxadiazole) or acidified to promote cyclization to the corresponding oxadiazole-thione.

Synthetic Strategy II: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

The synthesis of pyridopyrimidinones is a cornerstone of medicinal chemistry, with compounds like Palbociclib demonstrating significant therapeutic success.[9] This strategy requires modification of the pyridine ring in addition to the carboxylic acid to enable the final cyclization. A common approach is the introduction of an amino group adjacent to the carboxylic acid.

G start 2-Carboxy-pyridine (Starting Material) nitration Nitration (HNO₃/H₂SO₄) start->nitration nitro_pyridine 3-Nitro-2-carboxy-pyridine nitration->nitro_pyridine reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) nitro_pyridine->reduction amino_acid 3-Amino-2-carboxy-pyridine reduction->amino_acid cyclization Cyclocondensation (e.g., Formamide) amino_acid->cyclization product Pyrido[2,3-d]pyrimidin-4(3H)-one cyclization->product

Caption: General pathway for Pyridopyrimidinone synthesis.

Rationale and Application

This pathway is more complex as it requires functionalization of the C3 position of the pyridine ring. The general, well-established method involves nitration of the pyridine ring, followed by reduction of the nitro group to an amine. The resulting 3-amino-pyridine-2-carboxylic acid is a perfect precursor for cyclocondensation with a one-carbon unit (e.g., formamide, formic acid, or triethyl orthoformate) to construct the pyrimidinone ring.

Protocol: Synthesis of the 3-Aminopyridine Precursor (Hypothetical Adaptation)

Note: Direct nitration of 4-Methoxy-5-methylpyridine-2-carboxylic acid can be complex due to the activating/directing effects of the substituents. The following is a generalized protocol that would require optimization.

  • Nitration: Slowly add the starting pyridine (1 equiv.) to a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid. Allow the reaction to warm to a specific temperature (e.g., 50-70 °C) and hold for several hours. The position of nitration would need to be empirically determined.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the nitrated product.

  • Reduction: Suspend the isolated nitro-pyridine in a solvent like ethanol or acetic acid. Add a reducing agent such as iron powder and catalytic HCl, or perform catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

  • Isolation: After the reduction is complete, filter off the catalyst/iron salts. Adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product, which can be collected by filtration.

Once the 3-amino-4-methoxy-5-methylpyridine-2-carboxylic acid is obtained, it can be cyclized using established literature methods.[4]

Data Summary Table

The following table summarizes the proposed transformations and expected outcomes. Yields are hypothetical and serve as a benchmark for optimization.

Entry Starting Material Target Heterocycle Key Reagents Expected Yield
14-Methoxy-5-methylpyridine-2-carboxylic acid HClMethyl Ester (Intermediate 1)SOCl₂, Methanol>90%
2Methyl Ester (Intermediate 1)Acyl Hydrazide (Intermediate 2)N₂H₄·H₂O, Ethanol80-90%
3Acyl Hydrazide (Intermediate 2)Pyrido[2,1-c][6][7][8]oxadiazole-thioneKOH, CS₂, Ethanol60-75%
43-Amino-pyridine-2-carboxylic acid derivativePyrido[2,3-d]pyrimidin-4(3H)-oneFormamide50-70%

Conclusion and Future Directions

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a highly adaptable starting material for the synthesis of diverse heterocyclic systems. The protocols provided herein for the construction of pyrido-oxadiazoles and the strategic outline for pyridopyrimidinones offer robust starting points for discovery chemistry programs. The carboxylic acid handle allows for reliable and high-yielding transformations into key intermediates like esters and hydrazides, which are gateways to a multitude of cyclization reactions. Future work could explore multi-component reactions[7][10] or cycloaddition strategies[11][12] to further expand the library of novel heterocycles derived from this valuable scaffold.

References

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  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
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  • 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5. ChemicalBook. (2025).
  • Molbank | Topical Collection : Heterocycle Reactions. MDPI.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. PubMed. (2010).
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • Pyridine Synthesis: Cliff Notes. Baran Lab. (2004).
  • Pyridines deep dive: Applications and side effects | Blog. Chempanda.

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Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. The methodol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. The methodology leverages reversed-phase chromatography to achieve excellent separation and peak symmetry. This document provides a detailed protocol, the scientific rationale behind the method development, and system suitability criteria to ensure consistent and trustworthy results for researchers and professionals in drug development and quality control.

Introduction and Scientific Rationale

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a substituted pyridine derivative. Such compounds are significant in pharmaceutical development, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Accurate quantification and purity assessment are critical for ensuring the quality, safety, and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2] The developed method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.[3]

Analyte Physicochemical Properties & Method Design Causality:

The analyte, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, is a polar, ionizable molecule. Its structure contains:

  • A hydrophobic core (methylated pyridine ring).

  • A hydrophilic/ionizable carboxylic acid group (-COOH).

  • A hydrophilic/ionizable pyridine nitrogen atom.

The retention and chromatographic behavior in reversed-phase HPLC are highly dependent on the ionization state of these functional groups, which is controlled by the mobile phase pH.[4]

  • Control of pH: The carboxylic acid is acidic (pKa ~2-4), while the pyridine nitrogen is basic (pKa ~5-6).[5] To ensure consistent retention and avoid poor peak shape (e.g., tailing), the ionization of at least one of these groups must be suppressed. By maintaining the mobile phase pH at a low value (e.g., pH 2.5-3.0), the carboxylic acid's ionization is suppressed, making the molecule less polar and allowing for better retention on a non-polar C18 stationary phase.[4]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common and versatile reversed-phase support, providing a strong hydrophobic surface for the retention of non-polar and moderately polar compounds.[6] It is the logical starting point for a molecule with the polarity of our target analyte.

  • Detection: The substituted pyridine ring contains a chromophore that absorbs UV light. A UV detector is therefore suitable for this analysis. The optimal wavelength is selected to maximize sensitivity and specificity.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Instrument Standard HPLC System with UV DetectorWidely available and suitable for the analyte.[2]
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good efficiency and retention.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses carboxylate ionization, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Elution Mode IsocraticFor simple mixtures and quality control, ensuring reproducibility.
Composition 65% A / 35% B (Adjust as needed)Balances retention time with resolution from solvent front and impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak symmetry.
Detection UV at 275 nmWavelength of suitable absorbance for the pyridine chromophore.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Run Time 10 minutesSufficient to elute the main peak and any common impurities.

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the analysis.

3.1. Reagents and Materials

  • 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride reference standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (85%, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (for sample preparation)

  • 0.45 µm Solvent Filters (for mobile phase)

3.2. Mobile Phase Preparation (1 L)

  • Pour approximately 900 mL of deionized water into a 1 L volumetric flask.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Bring the flask to the final volume with deionized water and mix thoroughly. This is Mobile Phase A .

  • Filter Mobile Phase A through a 0.45 µm solvent filter.

  • Filter the HPLC-grade acetonitrile (Mobile Phase B ) through a 0.45 µm solvent filter.

  • For the isocratic mixture, combine 650 mL of Mobile Phase A and 350 mL of Mobile Phase B. Degas the final mobile phase using sonication or vacuum.

3.3. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 mixture of water and acetonitrile (diluent) to the flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

3.4. System Suitability Testing (SST) Before analyzing any samples, the system's performance must be verified. This protocol is a self-validating system when SST criteria are met. The objective of SST is to demonstrate the analytical procedure is suitable for its intended purpose.[7]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

  • Evaluate the results against the criteria in the table below, which are based on ICH guidelines.[8][9]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0% for peak areaConfirms precision of the system.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical process, from preparation to final data assessment.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data & Reporting prep_mp 1. Prepare Mobile Phase (0.1% H3PO4 / ACN) prep_std 2. Prepare Standard (100 µg/mL) prep_mp->prep_std prep_sample 3. Prepare Sample (Dilute to concentration) prep_std->prep_sample equil 4. Equilibrate System (Stable Baseline) prep_sample->equil sst_check 5. Perform System Suitability (5 Injections) equil->sst_check decision SST Pass? sst_check->decision inject 7. Inject Samples decision->inject Yes troubleshoot 6. Troubleshoot System decision->troubleshoot No acquire 8. Acquire Data inject->acquire process 9. Process Chromatograms (Integrate Peaks) acquire->process report 10. Report Results process->report troubleshoot->equil

Caption: End-to-end HPLC analysis workflow.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the routine analysis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. The use of a standard C18 column with an acidic mobile phase provides excellent peak shape and reliable retention. By adhering to the specified system suitability criteria, laboratories can ensure the generation of high-quality, reproducible data essential for research, development, and quality control applications.

References

  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Google Patents.

  • PubChem - 4-Methylpyridine-2-carboxylic acid. National Institutes of Health.

  • ChemicalBook - 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID.

  • Sigma-Aldrich - 4-Methoxy-pyridine-2-carboxylic acid.

  • Phenomenex - Reversed Phase HPLC Method Development.

  • SIELC Technologies - HPLC Separation of Pyridinecarboxylic Acids.

  • Fisher Scientific - HPLC for the Retention and Resolution of Very Polar Compounds.

  • HELIX Chromatography - HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

  • Chrom Tech, Inc. - Reverse Phase Chromatography Techniques.

  • HELIX Chromatography - HPLC Methods for analysis of Pyridine.

  • Benchchem - Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.

  • NIH - Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.

  • U.S. Food and Drug Administration - Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • ICH - Quality Guidelines. International Council for Harmonisation.

  • YouTube - ICH Q2 Validation of Analytical Procedures.

  • U.S. Food and Drug Administration - Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Methyl-Pyridine Carboxylic Acids in Drug Discovery

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methoxy-methyl-pyridine carboxylic acids, a class of compounds with significant potential in medicinal chemistry. For research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methoxy-methyl-pyridine carboxylic acids, a class of compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes key findings on their synthesis, biological evaluation, and the nuanced effects of isomeric variations on their activity. While a direct head-to-head comparative study of all possible methoxy-methyl-pyridine carboxylic acid isomers is not extensively documented in publicly available literature, this guide constructs a comparative framework based on established principles and data from closely related pyridine carboxylic acid derivatives.

Introduction: The Versatility of the Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] These compounds have been successfully developed into drugs for treating a multitude of conditions, including cancer, tuberculosis, diabetes, and neurodegenerative diseases.[1][2] The therapeutic versatility of this scaffold stems from several key structural features:

  • The Pyridine Ring: This aromatic, electron-deficient ring system readily engages in π-π stacking and hydrogen bonding interactions with biological targets, thereby enhancing binding affinity.[1]

  • The Carboxylic Acid Group: This functional group imparts polarity to the molecule and can coordinate with metal ions, a property that is particularly advantageous for enzyme inhibition.[1]

  • Facile Substitution: The pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.[1]

The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups to this scaffold further modulates its biological activity. The methoxy group, with its electron-donating and hydrogen-bond accepting capabilities, can significantly influence a molecule's potency and mechanism of action.[3] Similarly, the small, lipophilic methyl group can impact binding affinity and metabolic stability. Understanding the interplay of the positional isomerism of these substituents is crucial for rational drug design.

Synthesis and Characterization of Methoxy-Methyl-Pyridine Carboxylic Acids

The synthesis of methoxy-methyl-pyridine carboxylic acids can be achieved through various synthetic routes, often starting from commercially available substituted pyridines. A general and adaptable synthetic workflow is presented below.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Final Product Synthesis cluster_3 Purification & Characterization A Substituted Pyridine (e.g., 2-chloro-5-methylpyridine) D Lithiation A->D 1. Reaction with organometallic reagent B Organometallic Reagent (e.g., n-BuLi) B->D C Carbon Dioxide (CO2) E Carboxylation C->E D->E 2. Quenching with dry ice (solid CO2) F Hydrolysis/Acidification E->F 3. Acid workup G Introduction of Methoxy Group (e.g., Sodium Methoxide) F->G 4. Nucleophilic substitution (if starting with a halo-pyridine) H Final Product (Methoxy-Methyl-Pyridine Carboxylic Acid) G->H I Purification (e.g., Recrystallization, Chromatography) H->I 5. Purification J Characterization (NMR, MS, IR) I->J 6. Structural confirmation

Caption: Generalized synthetic workflow for methoxy-methyl-pyridine carboxylic acids.

Experimental Protocol: Synthesis of a Representative Isomer (e.g., 2-Methoxy-5-methylpyridine-3-carboxylic acid)

This protocol is a representative example and may require optimization for different isomers.

Step 1: Lithiation and Carboxylation of 2-Chloro-5-methylpyridine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-5-methylpyridine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting deep-red solution at -78 °C for 1 hour.

  • In a separate flask, crush dry ice into a fine powder.

  • Carefully transfer the lithiated pyridine solution via cannula onto the powdered dry ice with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature overnight.

Step 2: Workup and Isolation of 2-Chloro-5-methylpyridine-3-carboxylic acid

  • Quench the reaction mixture with water.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 3: Methoxylation

  • To a solution of the crude 2-chloro-5-methylpyridine-3-carboxylic acid in methanol, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with acidic resin or by careful addition of aqueous HCl.

  • Concentrate the mixture under reduced pressure.

Step 4: Purification and Characterization

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.[4][5]

    • Mass Spectrometry (MS): To determine the molecular weight.[5][6]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of methoxy-methyl-pyridine carboxylic acids is highly dependent on the relative positions of the methoxy, methyl, and carboxylic acid groups on the pyridine ring. The following SAR principles are derived from studies on related pyridine derivatives.

SAR cluster_core Pyridine Carboxylic Acid Core cluster_substituents Substituent Effects SAR_Node Structure-Activity Relationship Positional Isomerism of Substituents Core Pyridine Ring - π-π stacking - H-bonding Carboxylic Acid - Polarity - Metal chelation SAR_Node:f0->Core:f0 Dictates core interactions Methoxy Methoxy Group (-OCH3) - Electron-donating - H-bond acceptor - Influences pKa SAR_Node:f0->Methoxy:head Modulates electronic properties Methyl Methyl Group (-CH3) - Lipophilicity - Steric effects - Metabolic stability SAR_Node:f0->Methyl:head Modulates physical properties Activity Biological Activity (e.g., Antimicrobial, Anticancer) Core->Activity Essential for binding Methoxy->Activity Fine-tunes potency Methyl->Activity Impacts selectivity & PK

Caption: Key factors influencing the SAR of methoxy-methyl-pyridine carboxylic acids.

  • Position of the Carboxylic Acid: The position of the carboxylic acid group is critical as it often acts as the primary binding motif to the biological target. Its orientation relative to other substituents will dictate the overall binding mode.

  • Position of the Methoxy Group: The location of the methoxy group can significantly alter the electron density of the pyridine ring, thereby influencing its pKa and its ability to participate in hydrogen bonding. For example, a methoxy group ortho to the nitrogen can have a different electronic effect compared to a meta or para positioning.

  • Position of the Methyl Group: The methyl group's position can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's active site. It also increases the lipophilicity of the compound, which can affect its cell permeability and pharmacokinetic profile.

  • Synergistic Effects: The interplay between the electronic effects of the methoxy group and the steric/lipophilic effects of the methyl group is crucial. For instance, a methoxy group might increase the acidity of the carboxylic acid, while a nearby methyl group could shield it from unwanted interactions.

Comparative Biological Activity

Direct comparative data for a full isomeric series of methoxy-methyl-pyridine carboxylic acids is limited. However, by examining data from related pyridine derivatives, we can infer potential trends in their biological activity. This section will focus on antimicrobial and anticancer activities, two areas where pyridine carboxylic acids have shown significant promise.[8][9]

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[9] The introduction of methoxy and methyl groups can enhance this activity. For instance, studies on other heterocyclic systems have shown that methoxy substitution can improve antimicrobial potency.[3]

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of Methoxy-Methyl-Pyridine Carboxylic Acid Isomers

Compound (Isomer)Staphylococcus aureusEscherichia coliCandida albicans
2-methoxy-4-methyl-pyridine-3-carboxylic acid163264
4-methoxy-2-methyl-pyridine-3-carboxylic acid81632
2-methoxy-5-methyl-pyridine-3-carboxylic acid4816
5-methoxy-2-methyl-pyridine-3-carboxylic acid3264>128
Ciprofloxacin (Control)10.5NA
Fluconazole (Control)NANA8

Note: The data in this table is illustrative and based on general trends observed for substituted pyridine carboxylic acids. Actual values would require experimental verification.

The hypothetical data suggests that the relative positions of the substituents can have a profound impact on antimicrobial efficacy. For example, the 2-methoxy-5-methyl isomer is shown to be the most potent, suggesting a favorable arrangement for interacting with a microbial target.

Anticancer Activity

Derivatives of pyridine carboxylic acid have also been investigated as potential anticancer agents.[8][10] The mechanism of action can vary, including the inhibition of specific enzymes or the disruption of signaling pathways involved in cancer cell proliferation.[11]

Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM) of Methoxy-Methyl-Pyridine Carboxylic Acid Isomers

Compound (Isomer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
2-methoxy-4-methyl-pyridine-3-carboxylic acid12.525.130.8
4-methoxy-2-methyl-pyridine-3-carboxylic acid8.215.619.4
2-methoxy-5-methyl-pyridine-3-carboxylic acid2.55.17.3
5-methoxy-2-methyl-pyridine-3-carboxylic acid28.745.352.1
Doxorubicin (Control)0.50.81.2

Note: The data in this table is illustrative and based on general trends observed for substituted pyridine carboxylic acids. Actual values would require experimental verification.

Similar to the antimicrobial data, the hypothetical anticancer activity is highly dependent on the substitution pattern, with the 2-methoxy-5-methyl isomer again showing the highest potency. This underscores the importance of systematic exploration of the isomeric space in drug discovery campaigns.

Experimental Protocols for Biological Evaluation

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

1. Preparation of Materials:

  • Test compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal strains: Grow cultures to the logarithmic phase in appropriate broth media.

  • 96-well microtiter plates.

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in the 96-well plates using the appropriate broth medium.

  • Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation.[12]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

3. MTT Assay and Data Analysis:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The methoxy-methyl-pyridine carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The interplay of the positional isomerism of the methoxy, methyl, and carboxylic acid groups provides a rich landscape for SAR exploration. While this guide has synthesized the available information to provide a comparative framework, it is evident that a systematic study of this specific class of isomers would be highly valuable to the medicinal chemistry community.

Future research should focus on the parallel synthesis of a comprehensive library of methoxy-methyl-pyridine carboxylic acid isomers and their evaluation against a diverse panel of biological targets. This would provide a more complete picture of their SAR and could lead to the identification of potent and selective lead compounds for various diseases. Furthermore, in-depth mechanistic studies and in vivo evaluation of the most promising candidates will be crucial for translating their therapeutic potential into clinical applications.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

  • Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of albicidin by incorporation of nitrogen atoms. PubMed Central. [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [Link]

  • Synthesis of the first mixed ligand Mn (II) and Cd (II) complexes of 4-methoxy-pyridine-2-carboxylic acid, molecular docking studies and investigation of their anti-tumor effects in vitro. ResearchGate. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. Semantic Scholar. [Link]-pyridine-2-carboxylic-acid-methyl-ester-Kadir-Mansor/6c934f82873117565c4048e9f29ca0812e963b51)

  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives a. Semantic Scholar. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). ResearchGate. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683). Natural Products Atlas. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Design, synthesis and antitumor activity of steroidal pyridine derivatives based on molecular docking. PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. UKM. [Link]

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Comparative

A Spectroscopic Guide to Differentiating Pyridine Carboxylic Acid Isomers

For researchers, scientists, and professionals in drug development, the accurate identification of structural isomers is a foundational requirement for ensuring the purity, efficacy, and safety of pharmaceutical compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification of structural isomers is a foundational requirement for ensuring the purity, efficacy, and safety of pharmaceutical compounds. Pyridine carboxylic acids, including picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), are key building blocks in a vast array of therapeutic agents.[1][2] While possessing the same molecular formula (C₆H₅NO₂), their distinct substitution patterns on the pyridine ring give rise to unique physicochemical properties and biological activities. Consequently, the ability to unequivocally differentiate these isomers is of paramount importance.

This comprehensive guide provides an in-depth spectroscopic comparison of picolinic, nicotinic, and isonicotinic acids. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to elucidate the characteristic spectral fingerprints of each isomer. This document moves beyond a mere listing of data, offering insights into the causal relationships between molecular structure and spectral output, and providing validated experimental protocols for reproducible analysis.

The Structural Basis for Spectroscopic Differentiation

The key to distinguishing these isomers lies in the position of the carboxylic acid group relative to the nitrogen atom within the pyridine ring. This positional variance directly influences the electronic environment of the ring's protons and carbons, the vibrational modes of the molecule's bonds, its electronic transition energies, and its fragmentation patterns upon ionization.

Picolinic acid (2-position) features the carboxylic acid group adjacent to the nitrogen, allowing for potential intramolecular interactions such as hydrogen bonding.[3] In nicotinic acid (3-position), the carboxylic acid is meta to the nitrogen, while in isonicotinic acid (4-position), it is in the para position. These structural arrangements result in differing symmetries and electron density distributions, which are the primary drivers of the spectroscopic differences we will explore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy provides the most definitive data for distinguishing between the pyridine carboxylic acid isomers. The chemical shifts of both the pyridine ring protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to the position of the electron-withdrawing carboxylic acid group.

Causality in NMR Spectra

The nitrogen atom in the pyridine ring is electronegative and deshields the adjacent (alpha) protons and carbons. The carboxylic acid group is also electron-withdrawing. The interplay of these two groups' positions dictates the precise chemical shifts.

  • ¹H NMR: The proton ortho to the nitrogen (at C2 and C6) is typically the most deshielded (highest ppm value). The relative positions of the remaining protons will shift based on the location of the carboxylic acid group.

  • ¹³C NMR: Similarly, the carbons directly bonded to the nitrogen and the carboxyl group will exhibit distinct chemical shifts. The symmetry of isonicotinic acid often results in fewer unique signals in its ¹³C NMR spectrum compared to its isomers.

Comparative NMR Data

The following tables summarize the expected chemical shifts for the pyridine carboxylic acid isomers in a common NMR solvent, DMSO-d₆.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Proton PositionPicolinic AcidNicotinic Acid[4]Isonicotinic Acid
H2-~9.13~8.83
H3~7.76-~7.83
H4~8.04~8.32-
H5~7.76~7.58~7.83
H6~8.83~8.83~8.83
COOHBroad singletBroad singletBroad singlet

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon PositionPicolinic Acid[5]Nicotinic AcidIsonicotinic Acid
C2~146.7~150.0~141.0
C3~124.3~123.0~121.0
C4~138.6~135.0~150.0
C5~127.8~123.0~121.0
C6~148.1~152.0~141.0
COOH~164.7~166.0~165.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridine carboxylic acid isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument for the sample.

    • Set the temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing A Weigh Isomer B Dissolve in DMSO-d6 A->B C Tune & Shim Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference Spectra G->H I Identify Isomer H->I Comparative Analysis

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to differentiate the pyridine carboxylic acid isomers based on subtle shifts in their vibrational frequencies.

Causality in IR Spectra

The position of the carboxylic acid group influences the hydrogen bonding and the overall electronic structure, which in turn affects the bond strengths and vibrational frequencies.

  • O-H Stretch: All three isomers will exhibit a very broad absorption band characteristic of the carboxylic acid O-H stretching, typically in the range of 2500-3300 cm⁻¹.

  • C=O Stretch: The carbonyl (C=O) stretching frequency, usually around 1700 cm⁻¹, can be sensitive to intramolecular hydrogen bonding, which is possible in picolinic acid.[3]

  • C-N and C-H Bending (Fingerprint Region): The region below 1600 cm⁻¹ is the fingerprint region, where complex vibrations of the entire molecule occur. The substitution pattern of the pyridine ring leads to distinct absorption patterns in this region for each isomer.

Comparative IR Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational ModePicolinic AcidNicotinic AcidIsonicotinic Acid
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
C=O Stretch~1700-1720~1700-1715[6]~1710-1725
C=C and C=N Ring Stretching~1580-1620~1590-1610~1600-1620
Fingerprint RegionUnique PatternUnique PatternUnique Pattern
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid pyridine carboxylic acid isomer directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Label the significant peaks.

IR_Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Process Data (Absorbance) B->D C->D E Compare Fingerprint Regions D->E

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugation of the pyridine ring and the carboxylic acid group gives rise to characteristic absorption bands.

Causality in UV-Vis Spectra

The position of the carboxylic acid group affects the extent of conjugation and the energy levels of the π-orbitals. This results in shifts in the absorption maxima (λ_max). The spectra are also sensitive to the pH of the solution, as protonation or deprotonation of the nitrogen and carboxylic acid groups alters the electronic structure.[7]

Comparative UV-Vis Data

In acidic solution (e.g., 0.1 M HCl), where the pyridine nitrogen is protonated, the isomers exhibit distinct absorption maxima.

Table 4: UV-Vis Absorption Maxima (λ_max) in Acidic Solution

Isomerλ_max 1 (nm)λ_max 2 (nm)
Picolinic Acid~215~270
Nicotinic Acid~213[2]~261[2][8]
Isonicotinic Acid~225~275

Note: These values are approximate and can be influenced by solvent and pH.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the pyridine carboxylic acid isomer in 0.1 M HCl at a concentration of approximately 100 mg/L.

    • Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20 mg/L) using 0.1 M HCl as the diluent.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with 0.1 M HCl.

  • Spectrum Acquisition:

    • Record the absorbance spectrum from 200 to 400 nm for each dilution against the 0.1 M HCl blank.

  • Data Analysis:

    • Determine the λ_max for each isomer from the spectra.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation patterns of the isomers can be used for their identification.

Causality in Mass Spectra

Upon ionization, the pyridine carboxylic acid isomers will initially form a molecular ion (M⁺˙). The position of the carboxylic acid group influences the stability of the molecular ion and directs the subsequent fragmentation pathways. A common fragmentation is the loss of the carboxyl group (•COOH) or carbon dioxide (CO₂). The stability of the resulting fragments will differ between the isomers. For instance, in picolinic acid, the proximity of the nitrogen and carboxylic acid groups can lead to unique fragmentation pathways involving both groups.

Comparative Mass Spectrometry Data

Table 5: Key Mass Spectrometry Fragments (m/z) in Electron Ionization (EI-MS)

IsomerMolecular Ion (M⁺˙)[M - COOH]⁺Other Key Fragments
Picolinic Acid12378105, 51
Nicotinic Acid12378105, 51[9]
Isonicotinic Acid12378105, 51

While the primary fragments may be similar, the relative intensities of these fragments will differ, providing a basis for differentiation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and its fragments.

  • Data Analysis:

    • Identify the molecular ion peak at m/z 123.

    • Analyze the fragmentation pattern and compare the relative intensities of the major fragment ions to distinguish between the isomers.

MS_Workflow A Introduce Sample into MS B Ionize Sample (EI, 70 eV) A->B C Analyze m/z Fragments B->C D Compare Fragmentation Patterns & Intensities C->D

Conclusion

The spectroscopic differentiation of picolinic, nicotinic, and isonicotinic acids is readily achievable through a multi-technique approach. While each method offers valuable insights, NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most unambiguous identification due to the distinct chemical shifts arising from the unique electronic environments of each isomer. IR spectroscopy serves as an excellent confirmatory technique, with the fingerprint region offering a unique pattern for each compound. UV-Vis spectroscopy, especially under controlled pH, can also be a rapid method for differentiation. Finally, mass spectrometry, through the analysis of fragmentation patterns and relative ion intensities, provides definitive molecular weight information and further structural confirmation.

By understanding the causal relationships between the isomeric structures and their spectroscopic outputs, and by employing the validated protocols outlined in this guide, researchers can confidently and accurately identify these critical pharmaceutical building blocks.

References

  • Peña, I., Varela, M., Franco, V. G., López, J. C., Cabezas, C., & Alonso, J. L. (2014). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study. The Journal of Physical Chemistry A, 118(48), 11373–11379. Available from: [Link]

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Peña, I., Varela, M., Franco, V. G., López, J. C., Cabezas, C., & Alonso, J. L. (2014). Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. The Journal of Physical Chemistry A, 118(48), 11373–11379. Available from: [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. Retrieved from: [Link]

  • Zareef, M., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487–1516. Available from: [Link]

  • PubChem. (n.d.). Isonicotinic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from: [Link]

  • SpectraBase. (n.d.). Nicotinic acid. Wiley. Retrieved from: [Link]

  • Sharma, B., et al. (2022). pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 275, 121157. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from: [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Available from: [Link]

  • Psomas, G., et al. (2006). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Journal of Coordination Chemistry, 59(1), 1-10. Available from: [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from: [Link]

  • ResearchGate. (n.d.). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Retrieved from: [Link]

  • Hellma. (n.d.). Niacin liquid filter (213 - 261 nm). Retrieved from: [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

As researchers and drug development professionals, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride.

Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the protocols outlined below are synthesized from the established hazard profiles of structurally analogous pyridine and carboxylic acid derivatives. This conservative approach ensures that we operate with the highest margin of safety.

Hazard Assessment and Waste Classification

The molecular structure of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride dictates its chemical reactivity and hazard profile. The presence of the pyridine ring, a nitrogen-containing heterocycle, suggests that the compound should be treated as potentially hazardous. Pyridine derivatives are often harmful if swallowed, inhaled, or absorbed through the skin and can cause significant skin and eye irritation.[1][2][3][4]

Causality of Hazard: The nitrogen atom in the pyridine ring can interact with biological systems, and the carboxylic acid group can contribute to irritant properties. Therefore, all waste streams containing this compound must be classified and managed as hazardous chemical waste.

Regulatory Context: Disposal of such materials is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5][6]

Data Summary: Hazard and Disposal Parameters
ParameterGuideline & RationaleSource Analogs
Waste Classification Hazardous Waste. Assumed based on the pyridine moiety.Pyridine, Picolinic Acid[5]
Primary Hazards Harmful if swallowed; Causes serious skin and eye irritation.[1][2]2-Hydroxy-5-methylpyridine, 6-Methoxypyridine-2-carboxylic Acid[1][2]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile or butyl rubber gloves, lab coat.Standard practice for pyridine derivatives[7][8]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility.[2][5]Pyridine, 6-Methoxypyridine-2-carboxylic Acid[2][5]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal. Never mix this waste stream with incompatible materials, particularly strong oxidizing agents.[9]

Step-by-Step Collection Methodology
  • Container Selection:

    • Use only designated, leak-proof, and chemically compatible hazardous waste containers, such as high-density polyethylene (HDPE) jars for solids or carboys for liquids.

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Collection:

    • Solid Waste: Collect unadulterated 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, along with any contaminated items like weigh boats, spatulas, or filter paper, directly into a designated solid hazardous waste container.[4]

    • Liquid Waste: If the compound is in a solution, collect it in a labeled, liquid hazardous waste container. It may be possible to mix this material with a combustible solvent for disposal via incineration.[2]

    • Contaminated PPE: Dispose of heavily contaminated gloves, bench liners, and disposable lab coats in a separate, clearly marked hazardous waste bag or container for incineration.[4]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.

    • Clearly identify the contents: "Waste 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride."

    • List all constituents, including solvents, by percentage.

    • Indicate the date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage location must be a well-ventilated, cool, and dry place, away from general laboratory traffic.[7][9]

    • Ensure secondary containment is in place to capture any potential leaks.

Disposal Workflow and Decision Logic

The following diagram outlines the procedural flow for the proper management of waste from generation to final disposal.

DisposalWorkflow cluster_generation Point of Generation cluster_handling In-Lab Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal gen Waste Generation (Solid, Liquid, or Contaminated PPE) solid Solid Waste (e.g., pure compound, contaminated labware) gen->solid liquid Liquid Waste (e.g., solutions) gen->liquid ppe Contaminated PPE (e.g., gloves, coats) gen->ppe collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_ppe Collect in Labeled PPE Waste Bag ppe->collect_ppe store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_ppe->store disposal_facility Transfer to Approved Hazardous Waste Facility store->disposal_facility incineration High-Temperature Incineration disposal_facility->incineration Recommended Method

Caption: Waste Management Workflow for Pyridine Derivatives.

Recommended Disposal Methodology

The primary and most effective method for the final disposal of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is high-temperature incineration .

  • Mechanism and Rationale: Incineration in a chemical incinerator equipped with an afterburner and scrubber system ensures the complete thermal destruction of the compound.[2] This process breaks down the heterocyclic pyridine ring into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the scrubber system. This method is vastly preferable to landfilling, as it prevents the potential for the compound to leach into soil and groundwater. Current practices for waste pyridine often involve rotary kiln incineration at temperatures between 820°C and 1600°C.[5]

  • Operational Plan:

    • Package the properly segregated and labeled waste containers according to your institution's environmental health and safety (EHS) guidelines.

    • Complete a chemical collection request form as required by your EHS department.[8]

    • Arrange for pickup by a licensed and approved hazardous waste disposal vendor.

    • Ensure all shipping and transport documentation complies with Department of Transportation (DOT) regulations for hazardous materials.[10]

Emergency Procedures for Spills and Accidental Release

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, shut off all potential sources of ignition.[1]

  • Don PPE: Wear appropriate PPE, including chemical safety goggles, a lab coat, and double gloves (nitrile or butyl rubber). For large spills, respiratory protection may be necessary.[7]

  • Containment:

    • For Solids: Carefully sweep up the spilled material using non-sparking tools and place it into a labeled hazardous waste container.[9] Avoid generating dust.

    • For Liquids: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11][12]

  • Cleanup: Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of personal or environmental health.

References

  • Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia Limited. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet - Pyridine for Synthesis. Loba Chemie. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Final Rule Summary. American Society of Health-System Pharmacists (ASHP). [Link]

  • Safety Data Sheet - Pyridine. Carl ROTH. [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Stericycle. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR :: Home. [Link]

  • Standard Operating Procedure for Pyridine. University of Washington. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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